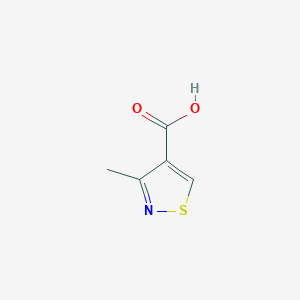

3-Methylisothiazole-4-carboxylic acid

説明

Contextualization within Isothiazole (B42339) Chemistry and Heterocyclic Compounds

Heterocyclic compounds are cyclic organic molecules that contain at least one atom other than carbon within their ring structure. This class of compounds is vast and forms the basis for numerous pharmaceuticals, agrochemicals, and materials. nih.gov The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a prominent member of this family. rsc.org First synthesized in 1956, the isothiazole scaffold has been the subject of extensive study due to its unique electronic properties and reactivity, making it a valuable building block in synthetic chemistry. medwinpublishers.com

Isothiazoles and their derivatives are recognized for a broad spectrum of useful properties, which has spurred research into their synthesis and chemical transformations. medwinpublishers.comthieme-connect.com The arrangement of the electronegative sulfur and nitrogen atoms in a 1,2-relationship within the five-membered ring imparts distinct chemical characteristics to the isothiazole system. rsc.org This structure is found in various biologically active compounds, including pharmaceuticals like the antipsychotic drug ziprasidone. wikipedia.org 3-Methylisothiazole-4-carboxylic acid is a specific derivative, featuring a methyl group at the 3-position and a carboxylic acid group at the 4-position of the isothiazole ring. Its structure provides a platform for further chemical modification, making it a versatile intermediate in the synthesis of more complex molecules.

Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 15903-66-9 |

| Molecular Formula | C₅H₅NO₂S |

| Molecular Weight | 143.16 g/mol |

| Appearance | Solid |

| InChI Key | BOTUFHIAKJCIPY-UHFFFAOYSA-N |

Significance of the Carboxylic Acid Moiety

The carboxylic acid (-COOH) is a crucial functional group in chemistry and biochemistry, largely due to its acidic nature. britannica.com This functional group is a key component in a vast number of pharmaceuticals, with over 450 marketed drugs containing a carboxylic acid moiety. openaccessjournals.com Its presence can significantly influence a molecule's physicochemical properties, such as solubility, lipophilicity, and ability to cross biological membranes. researchgate.netwiley-vch.de

In the context of this compound, the carboxylic acid group imparts several key features:

Acidity: The -COOH group is acidic because it can donate a proton (H⁺), forming a stabilized carboxylate anion. This acidity is a defining characteristic that influences its reactivity and interactions with other molecules. britannica.combyjus.com

Hydrogen Bonding: The presence of both a hydrogen-bond donor (the -OH group) and a hydrogen-bond acceptor (the C=O group) allows carboxylic acids to form strong hydrogen bonds with water, enhancing solubility for smaller molecules, and with biological targets like enzymes and receptors. libretexts.org

Synthetic Handle: The carboxylic acid group is a versatile functional group that can be readily converted into other functionalities such as esters, amides, and acid chlorides. This makes it an invaluable "handle" for medicinal chemists to build more complex derivatives and explore structure-activity relationships. britannica.com For instance, it can serve as a precursor for the synthesis of hydrazides, which are then used to create further derivatives. nih.govnih.gov

The attachment of the carboxylic acid moiety to the isothiazole ring creates a molecule with dual functionality, combining the unique properties of the heterocycle with the versatile reactivity and binding capabilities of the carboxyl group. This combination is often exploited in drug design to create molecules that can interact effectively with biological targets. nih.gov

Overview of Current Research Landscape and Gaps

Current academic research on this compound primarily focuses on its use as a scaffold or intermediate for the synthesis of novel compounds with potential therapeutic applications, particularly as anticancer agents. nih.govnih.gov Studies have demonstrated that derivatives synthesized from this core structure exhibit significant antiproliferative activity.

Key research findings include:

Antiproliferative Hydrazide Derivatives: Researchers have successfully synthesized N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives. nih.govnih.gov These compounds were tested against various human cancer cell lines, with some showing high antiproliferative activity, for example, against colon adenocarcinoma (LoVo) and breast adenocarcinoma (MCF-7) cell lines. nih.gov

Selective Anticancer Activity: Another line of research involved the synthesis of 5-hydrazino-3-methylisothiazole-4-carboxylic acid and its subsequent conversion into Schiff base derivatives. nih.govresearchgate.net These compounds were found to be highly selective against leukemia and colon cancer cell lines, showing high inhibition of proliferation in human biphenotypic B cell myelomonocytic leukemia (MV4-11) and doxorubicin-resistant colon adenocarcinoma (LoVo/DX) cell lines. nih.govresearchgate.net

Summary of Research on this compound Derivatives

| Derivative Class | Key Findings | Targeted Cancer Cell Lines | Reference |

|---|---|---|---|

| 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazides | Demonstrated significant antiproliferative activity. | LoVo (colon), LoVo/DX (colon, doxorubicin-resistant), MCF-7 (breast) | nih.gov |

| 5-hydrazino-3-methylisothiazole-4-carboxylic acid derivatives (Schiff bases) | Showed high and selective inhibition of proliferation. | MV4-11 (leukemia), LoVo (colon), LoVo/DX (colon, doxorubicin-resistant) | nih.gov |

Despite this promising research into its anticancer potential, the academic landscape reveals several gaps. Much of the published work focuses on the synthesis and in vitro screening of derivatives. There is a noticeable lack of research in the following areas:

Mechanism of Action: While derivatives show antiproliferative activity, the specific biochemical pathways or molecular targets through which they exert their effects are not well-elucidated. nih.gov

Broader Biological Screening: The biological activity of this compound and its derivatives has been explored in a relatively narrow context. Investigations into other potential therapeutic areas, such as antibacterial, antifungal, or anti-inflammatory applications, remain limited. ontosight.ai

Structure-Activity Relationship (SAR) Studies: Although various derivatives have been synthesized, comprehensive SAR studies are needed to systematically understand how different substituents on the isothiazole ring and modifications to the carboxylic acid group affect biological activity.

In Vivo Studies: The progression from promising in vitro results to in vivo animal models is a critical step that appears to be largely absent in the current literature for these specific compounds.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-methyl-1,2-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c1-3-4(5(7)8)2-9-6-3/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTUFHIAKJCIPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343281 | |

| Record name | 3-METHYLISOTHIAZOLE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15903-66-9 | |

| Record name | 3-METHYLISOTHIAZOLE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1,2-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methylisothiazole 4 Carboxylic Acid and Its Derivatives

Historical Development of Synthetic Routes

The initial preparation of the parent isothiazole (B42339) ring has historical significance, though it is not commonly used today. The first synthesis was achieved through the oxidation of 5-amino-1,2-benzoisothiazole using an alkaline solution of potassium permanganate. medwinpublishers.com This reaction was followed by the decarboxylation of the intermediate isothiazole-4,5-dicarboxylic acid to yield the unsubstituted isothiazole ring. medwinpublishers.com This early method, while foundational, has been largely superseded by more direct and efficient strategies using more accessible starting materials. medwinpublishers.com

Contemporary Synthetic Strategies

Modern organic synthesis offers a diverse toolkit for constructing the isothiazole nucleus and introducing desired functional groups. These strategies can be broadly categorized into methods that form the heterocyclic ring and those that functionalize a pre-existing ring.

The construction of the isothiazole ring is most commonly achieved through heterocyclization reactions, where acyclic precursors are joined to form the five-membered ring. These can be classified based on the number of atoms each precursor contributes to the final ring.

In (4+1)-heterocyclization, a four-atom fragment reacts with a single-atom component (typically a nitrogen source) to form the isothiazole ring. thieme-connect.com A notable example is the metal- and catalyst-free synthesis of 3,5-disubstituted isothiazoles from β-ketodithioesters or β-ketothioamides and ammonium (B1175870) acetate (B1210297) (NH₄OAc). organic-chemistry.org This carbon-economic approach proceeds through a cascade of sequential imine formation, cyclization, and aerial oxidation, forming the C–N and S–N bonds in a single pot. thieme-connect.comorganic-chemistry.org

Table 1: Examples of (4+1)-Heterocyclization Protocols for Isothiazole Synthesis

| Four-Atom Component | One-Atom Component | Conditions | Product Type | Reference |

|---|---|---|---|---|

| β-Ketodithioesters / β-Ketothioamides | Ammonium Acetate (NH₄OAc) | Metal-free, Aerial Oxidation | 3,5-Disubstituted/Annulated Isothiazoles | thieme-connect.comorganic-chemistry.org |

This approach involves the reaction of a three-atom fragment with a two-atom fragment. thieme-connect.com A classic example is the 1,3-dipolar cycloaddition of a nitrile sulfide (B99878) with an alkyne, such as dimethyl acetylenedicarboxylate, to yield a substituted isothiazole. medwinpublishers.com Another significant (3+2) strategy is the reaction of α,β-unsaturated aldehydes with ammonium thiocyanate (B1210189). In this case, the ammonium thiocyanate serves as a donor of the N–S fragment to form the isothiazole ring. thieme-connect.com

Table 2: Examples of (3+2)-Heterocyclization Protocols for Isothiazole Synthesis

| Three-Atom Component | Two-Atom Component | Conditions | Product Type | Reference |

|---|---|---|---|---|

| α,β-Unsaturated Aldehydes | Ammonium Thiocyanate | Dimethylformamide (DMF) | 4-Arylisothiazoles | thieme-connect.com |

Beyond the primary (4+1) and (3+2) protocols, several other annulation (ring-forming) reactions have been developed.

Rhodium-Catalyzed Transannulation : A versatile method involves the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with various nitriles (alkyl, aryl, and heteroaryl). organic-chemistry.orgacs.org This reaction proceeds through an α-thiavinyl Rh-carbenoid intermediate to afford a wide variety of isothiazoles. rsc.orgacs.org

Oxidative Cyclization : The solvent-free oxidative cyclization of 3-aminopropenethiones using chromium trioxide supported on silica (B1680970) gel is an efficient way to produce 4-cyanoisothiazoles. thieme-connect.com

Three-Component Reactions : Complex isothiazoles can be synthesized in a single step through multi-component reactions. For instance, the reaction of enaminoesters, fluorodibromoiamides/ester, and elemental sulfur can produce isothiazoles through the formation of new C-S, C-N, and N-S bonds. organic-chemistry.org

Ring Transformation : Isothiazoles can also be synthesized from other heterocyclic systems. A long-established method involves the reaction of 3,5-disubstituted isoxazoles with phosphorus pentasulfide in pyridine (B92270) to yield the corresponding isothiazoles. medwinpublishers.com

Table 3: Examples of Other Annulation Reactions for Isothiazole Synthesis

| Reaction Type | Starting Materials | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Transannulation | 1,2,3-Thiadiazoles, Nitriles | Rhodium Catalyst | Substituted Isothiazoles | rsc.orgacs.org |

| Oxidative Cyclization | 3-Aminopropenethiones | CrO₃ on Silica Gel | 4-Cyanoisothiazoles | thieme-connect.com |

| Three-Component Reaction | Enaminoesters, Fluorodibromoiamides/ester, Sulfur | - | Substituted Isothiazoles | organic-chemistry.org |

The synthesis of the specific target molecule, 3-methylisothiazole-4-carboxylic acid, requires strategies to install the methyl group at the C-3 position and the carboxylic acid group at the C-4 position.

The introduction of these substituents can be achieved either by incorporating them into the acyclic precursors before the cyclization reaction or by functionalizing the isothiazole ring after its formation. For instance, the use of a starting material like 5-acetylamino-3-methyl-4-nitroisothiazole, which is readily available from 5-amino-3-methylisothiazole, provides a direct route to a pre-formed 3-methylisothiazole (B110548) core for further modifications. researchgate.net

The carboxylic acid group at the C-4 position is often introduced as a precursor, such as a nitrile (-CN) or an ester (-COOR), which is then hydrolyzed in a subsequent step. The Thorpe–Ziegler cyclization, for example, has been used to synthesize methyl 4-aminoisothiazole-3-carboxylate, demonstrating a pathway to install a carboxylate group on the ring. researchgate.net Similarly, the transformation of a carboxamide group into a carboxylic acid can be achieved under mild conditions, such as reacting the carboxamide with sodium nitrite (B80452) in trifluoroacetic acid, a method that has been successfully applied to produce isothiazole-5-carboxylic acids. mdpi.com

Derivatization from Precursor Compounds

The functionalization of the isothiazole ring at the 5-position is a common strategy to introduce diverse chemical functionalities, thereby modulating the physicochemical and biological properties of the parent molecule. This section details the synthesis of key 5-substituted derivatives of this compound.

The synthesis of 5-amino-3-methylisothiazole-4-carboxylic acid can be achieved through a multi-step process starting from readily available materials. A key intermediate in this synthesis is ethyl 5-amino-3-methylisothiazole-4-carboxylate. nih.gov

The synthesis of this ester intermediate has been reported, and it serves as a direct precursor to the desired carboxylic acid. nih.govcymitquimica.com The final step in the synthesis of 5-amino-3-methylisothiazole-4-carboxylic acid involves the hydrolysis of the corresponding ethyl ester. This reaction is typically carried out under basic or acidic conditions, which cleaves the ester bond to yield the carboxylic acid and ethanol.

Reaction Scheme:

Ethyl 5-amino-3-methylisothiazole-4-carboxylate + H₂O --(Acid/Base Catalyst)--> 5-amino-3-methylisothiazole-4-carboxylic acid + Ethanol

While specific reaction conditions for this hydrolysis are not detailed in the readily available literature, standard procedures for ester hydrolysis are applicable.

Table 1: Key Intermediate for the Synthesis of 5-amino-3-methylisothiazole-4-carboxylic acid

| Compound Name | Molecular Formula | CAS Number |

| Ethyl 5-amino-3-methylisothiazole-4-carboxylate | C₇H₁₀N₂O₂S | 34859-65-9 |

The chloro-substituted derivative, 5-chloro-3-methylisothiazole-4-carboxylic acid, is another important intermediate. Its synthesis often begins with the chlorination of a suitable precursor. For instance, processes have been developed for the preparation of 5-amino-4-chloro-3-methylisothiazole from 5-amino-3-methylisothiazole hydrochloride using sulfuryl chloride. google.com This chlorinated amine can then potentially be converted to the carboxylic acid through a series of reactions, such as a Sandmeyer reaction to introduce a cyano group followed by hydrolysis.

Detailed synthetic routes for the direct synthesis of 5-chloro-3-methylisothiazole-4-carboxylic acid are proprietary or described in patent literature. However, the general strategy involves the introduction of the chloro and carboxylic acid functionalities onto the 3-methylisothiazole scaffold.

The synthesis of 5-hydrazino-3-methylisothiazole-4-carboxylic acid involves the reaction of a 5-halo-substituted precursor, such as 5-chloro-3-methylisothiazole-4-carboxylic acid, with hydrazine (B178648) hydrate. The halogen atom at the 5-position is susceptible to nucleophilic substitution by the hydrazine. This reaction is typically carried out in a suitable solvent and may require heating to proceed at a reasonable rate. The hydrazino derivative is a valuable precursor for the synthesis of various heterocyclic compounds, including Schiff bases.

Stereoselective Synthesis and Chiral Resolution Considerations

For many pharmaceutical applications, the stereochemistry of a molecule is critical to its biological activity. While this compound itself is achiral, the introduction of chiral centers through derivatization necessitates considerations for stereoselective synthesis or chiral resolution.

Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. In the context of isothiazole derivatives, this could involve the use of chiral auxiliaries, catalysts, or starting materials to control the stereochemical outcome of a reaction. For instance, a stereoselective conjugate addition of thiocyanate to α,β-alkynylamides has been reported for the synthesis of functionalized isothiazoles. sci-hub.se

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. wikipedia.org For carboxylic acids, a common method is the formation of diastereomeric salts by reacting the racemic acid with a chiral base. libretexts.org These diastereomeric salts have different physical properties, such as solubility, allowing for their separation by crystallization. Once separated, the individual enantiomers of the carboxylic acid can be recovered by treatment with an acid.

Another approach involves the formation of diastereomeric esters by reacting the racemic carboxylic acid with a chiral alcohol. These esters can then be separated by chromatography, followed by hydrolysis to yield the enantiomerically pure acids. nih.gov

Table 2: Common Chiral Resolving Agents for Carboxylic Acids

| Chiral Resolving Agent | Type |

| Brucine | Base |

| Strychnine | Base |

| (-)-Ephedrine | Base |

| (R)-(+)-α-Phenylethylamine | Base |

| (R)-(-)-2-Butanol | Alcohol |

| (1R,2S,5R)-(-)-Menthol | Alcohol |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. For isothiazole and thiazole (B1198619) synthesis, several greener approaches have been explored. These include the use of ultrasound-assisted synthesis, which can lead to shorter reaction times, higher yields, and purer products. tandfonline.com

Furthermore, research into the use of environmentally benign solvents, such as water or ionic liquids, and the development of catalyst-free or recyclable catalyst systems are active areas of investigation in the green synthesis of thiazole and isothiazole derivatives. The oxidation of aldehydes to carboxylic acids using hydrogen peroxide as a green oxidant, catalyzed by a solid acid, is another relevant green chemistry approach. nih.gov

Analytical Techniques for Reaction Monitoring and Product Characterization

The synthesis of this compound and its derivatives requires robust analytical methods to monitor the progress of reactions and to fully characterize the final products.

Reaction Monitoring: Thin-layer chromatography (TLC) is a commonly used technique for qualitatively monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of products. nih.gov For more quantitative and real-time analysis, techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed.

Product Characterization: A combination of spectroscopic techniques is used to confirm the structure and purity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for elucidating the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms, respectively. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the carboxylic acid C=O and O-H stretches.

Elemental Analysis: This technique determines the elemental composition of the compound, which can be used to confirm the molecular formula.

Table 3: Analytical Techniques and Their Applications

| Technique | Application |

| Thin-Layer Chromatography (TLC) | Reaction monitoring |

| High-Performance Liquid Chromatography (HPLC) | Reaction monitoring, purity assessment |

| Gas Chromatography (GC) | Reaction monitoring, purity assessment |

| ¹H and ¹³C NMR Spectroscopy | Structural elucidation |

| Mass Spectrometry (MS) | Molecular weight determination, structural information |

| Infrared (IR) Spectroscopy | Functional group identification |

| Elemental Analysis | Determination of elemental composition |

Spectroscopic Methods (e.g., NMR, MS, IR)

Spectroscopic techniques are fundamental for the structural elucidation and identification of this compound. While specific experimental spectra for this exact compound are not widely published, its characteristic spectroscopic features can be predicted based on the well-established principles for its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl, isothiazole ring, and carboxylic acid protons. The acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet in the 10-13 ppm range. The isothiazole ring proton at the 5-position would likely resonate in the aromatic region, with a specific shift influenced by the electronic environment of the heterocyclic ring. The methyl protons would appear as a sharp singlet in the upfield region, typically around 2.0-3.0 ppm.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. The carbonyl carbon of the carboxylic acid is characteristically deshielded, appearing in the 170-185 ppm range. cam.ac.uk The sp²-hybridized carbons of the isothiazole ring would have chemical shifts in the aromatic region (typically 110-160 ppm), with their exact positions determined by the substitution pattern. cdnsciencepub.com The methyl carbon would resonate at the most upfield position, generally between 10-20 ppm.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 10.0 - 13.0 | Broad Singlet | -COOH |

| ¹H | ~8.5 - 9.0 | Singlet | Isothiazole C5-H |

| ¹H | ~2.5 - 2.8 | Singlet | -CH₃ |

| ¹³C | 170 - 185 | -COOH | |

| ¹³C | 155 - 165 | Isothiazole C3-CH₃ | |

| ¹³C | ~150 | Isothiazole C5-H | |

| ¹³C | 120 - 130 | Isothiazole C4-COOH | |

| ¹³C | 15 - 20 | -CH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and structural features. For this compound (Molecular Weight: 143.16 g/mol ), the molecular ion peak (M⁺) would be observed at m/z 143.

Common fragmentation patterns for carboxylic acids include:

Alpha-cleavage: Loss of the hydroxyl radical (•OH) to give an [M-17]⁺ peak, or loss of the carboxyl group (•COOH) to give an [M-45]⁺ peak. libretexts.org

McLafferty Rearrangement: If an alkyl chain of sufficient length were attached, a characteristic rearrangement could occur, often resulting in a prominent peak at m/z 60. youtube.commiamioh.edu

Ring Fragmentation: The isothiazole ring itself would undergo characteristic fragmentation, though specific pathways would require experimental data for confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound is expected to be dominated by the absorptions of the carboxylic acid group.

Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration | Intensity | Description |

|---|---|---|---|

| 3300 - 2500 | O-H stretch | Strong, Very Broad | Characteristic of a hydrogen-bonded carboxylic acid dimer. |

| 3100 - 3000 | C-H stretch | Medium | Aromatic C-H stretch from the isothiazole ring. |

| 3000 - 2850 | C-H stretch | Medium | Aliphatic C-H stretch from the methyl group. |

| 1760 - 1690 | C=O stretch | Strong, Sharp | Carbonyl stretch of the carboxylic acid. |

| ~1600 & ~1500 | C=C / C=N stretch | Medium-Weak | Ring stretching vibrations of the isothiazole nucleus. |

| 1320 - 1210 | C-O stretch | Strong | Coupled with O-H in-plane bending. |

| ~920 | O-H bend | Medium, Broad | Out-of-plane bend of the carboxylic acid dimer. |

Chromatographic Separations

Chromatographic methods are essential for the purification and isolation of this compound from reaction mixtures and for analytical quantification. The polar and acidic nature of the carboxylic acid group dictates the choice of chromatographic conditions.

Column Chromatography: Purification on a preparative scale can be achieved using silica gel column chromatography. Due to the acidic nature of the target compound, which can cause significant tailing or streaking on standard silica gel, the mobile phase is often modified. A common approach is to use a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate), with the addition of a small amount of a modifying acid, such as acetic acid or formic acid. This additive helps to suppress the ionization of the carboxylic acid, leading to a more defined band and improved separation.

High-Performance Liquid Chromatography (HPLC): For analytical purposes, reversed-phase HPLC (RP-HPLC) is a widely used technique. An acidic mobile phase is typically employed to keep the carboxylic acid in its protonated, less polar form, thereby increasing its retention on a non-polar stationary phase (like C18). The mobile phase often consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, with an acid like trifluoroacetic acid (TFA) or formic acid added at a low concentration (e.g., 0.1%).

Ion-Pair Chromatography: In cases where separation is challenging, ion-pair chromatography can be utilized. This technique involves adding an ion-pairing reagent (e.g., a quaternary alkylammonium salt) to the mobile phase. The reagent forms a neutral ion pair with the ionized carboxylate, which can then be separated effectively by reversed-phase chromatography.

Crystallographic Examination

Crystallographic examination, particularly single-crystal X-ray diffraction, is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides detailed information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry.

For a molecule like this compound, a crystallographic study would unequivocally establish the geometry of the isothiazole ring and the conformation of the carboxylic acid group relative to the ring. Furthermore, it would reveal crucial details about intermolecular interactions in the crystal lattice, such as hydrogen bonding. It is highly probable that the carboxylic acid groups would form hydrogen-bonded dimers, a common structural motif for this functional group. While specific crystallographic data for this compound is not presently available in the public domain, studies on related heterocyclic carboxylic acids, such as thiazolidine-4-carboxylic acid derivatives, have successfully employed this technique to elucidate their solid-state structures and intermolecular packing. novapublishers.commcmaster.ca Such analyses are critical for understanding the relationship between molecular structure and the physical properties of the material.

Reactivity and Reaction Mechanisms of 3 Methylisothiazole 4 Carboxylic Acid

Reactivity of the Isothiazole (B42339) Ring System

The isothiazole ring is a five-membered heteroaromatic system containing sulfur and nitrogen atoms. medwinpublishers.comchemicalbook.com Its aromatic character is a defining feature, leading to a degree of stability and specific reactivity patterns. wikipedia.org The ring system is generally considered to be electron-deficient, which influences its susceptibility to attack by nucleophiles and electrophiles. udayton.edu While stable, the isothiazole ring can undergo cleavage under certain harsh reductive conditions, such as with Raney nickel, which can open the ring. umich.edu Halogenated isothiazoles, in particular, serve as valuable building blocks for further functionalization through nucleophilic substitution reactions. thieme-connect.com

Reactions Involving the Carboxylic Acid Group

The carboxylic acid group at the C4 position is a primary site of reactivity, undergoing a variety of well-established transformations common to this functional group.

3-Methylisothiazole-4-carboxylic acid readily participates in esterification and amidation, forming corresponding ester and amide derivatives. These reactions are fundamental in modifying the properties of the parent molecule.

Esterification : In the presence of an acid catalyst, such as concentrated sulfuric acid, this compound reacts with alcohols to form esters. chemguide.co.uk This equilibrium-driven process, known as the Fischer esterification, involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol nucleophile. masterorganicchemistry.comlibretexts.org The reaction is typically driven to completion by using an excess of the alcohol or by removing the water formed as a byproduct. masterorganicchemistry.commsu.edu

Amidation : The direct reaction with amines to form amides is less straightforward. Amines, being basic, tend to deprotonate the carboxylic acid to form a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.orglibretexts.org To achieve amide formation, this salt must be heated to temperatures above 100°C to drive off water. libretexts.org A more efficient laboratory method involves the use of coupling agents, such as dicyclohexylcarbodiimide (DCC). DCC activates the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine under milder conditions. libretexts.orglibretexts.org The synthesis of amide and ester derivatives of structurally similar isothiazole carboxylic acids has been documented, confirming this reactivity pattern. nih.gov

Table 1: General Reactions of the Carboxylic Acid Group

| Reaction Type | Reagent | Typical Conditions | Product |

|---|---|---|---|

| Esterification (Fischer) | Alcohol (R'-OH) | Acid catalyst (e.g., H₂SO₄), Heat | 3-Methylisothiazole-4-carboxylate ester |

| Amidation (Direct) | Amine (R'R''NH) | Heat (>100°C) | 3-Methylisothiazole-4-carboxamide |

| Amidation (Coupling) | Amine (R'R''NH) | Coupling agent (e.g., DCC) | 3-Methylisothiazole-4-carboxamide |

The removal of the carboxylic acid group as carbon dioxide, known as decarboxylation, is a key transformation. For heterocyclic carboxylic acids like this compound, this can be achieved thermally. The reaction often proceeds more readily when there are electron-withdrawing groups attached to the alpha-carbon. youtube.com A common laboratory method involves heating the sodium salt of the carboxylic acid with soda lime (a mixture of sodium hydroxide and calcium oxide). libretexts.org Another effective protocol for heterocyclic carboxylic acids involves heating the compound in an aprotic polar solvent, such as N,N-dimethylformamide (DMF), often with an organic acid as a catalyst, at temperatures ranging from 85-150°C. google.com Successful decarboxylation yields 3-methylisothiazole (B110548).

As a typical carboxylic acid, this compound exhibits acidic properties. It readily reacts with a wide range of bases, including alkali metal hydroxides (e.g., NaOH, KOH) and amines, in a standard acid-base neutralization reaction. msu.edu This reaction forms the corresponding carboxylate salt (e.g., sodium 3-methylisothiazole-4-carboxylate) and water. The resulting ionic salts are generally more soluble in water than the parent acid. msu.edu Reaction with strong organometallic bases, such as organolithium reagents, also results in initial deprotonation to form a lithium carboxylate salt. masterorganicchemistry.com

Reactivity of the Methyl Group

The methyl group at the C3 position is generally unreactive under mild conditions. However, methyl groups attached to heterocyclic rings can exhibit acidity if the resulting carbanion is sufficiently stabilized by the ring. youtube.com In a process analogous to the deprotonation of picoline (methylpyridine), the protons of the methyl group on the isothiazole ring could potentially be abstracted by very strong bases, such as n-butyllithium or potassium hexamethyldisilazide (KHMDS). researchgate.net It is important to note that the carboxylic acid proton is far more acidic and would be removed first. In a scenario where the carboxylic acid is protected (e.g., as an ester), the resulting C3 carbanion could theoretically act as a nucleophile, reacting with various electrophiles to allow for side-chain functionalization.

Electrophilic Aromatic Substitution Reactions on the Isothiazole Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic systems. The outcome of such a reaction on this compound is dictated by the directing effects of the existing substituents and the inherent reactivity of the ring.

Studies on the parent isothiazole ring show that electrophilic attack, such as acid-catalyzed hydrogen exchange, preferentially occurs at the C4 position. rsc.org However, in this compound, this position is already substituted. The reaction must therefore occur at the only other available position, C5.

The directing effects of the two substituents are as follows:

3-Methyl Group : An activating, ortho-, para-director. It weakly activates the C5 position.

4-Carboxylic Acid Group : A deactivating, meta-director. It directs incoming electrophiles to the C5 position.

Table 2: Predicted Outcome of Electrophilic Aromatic Substitution

| Reaction | Predicted Site of Substitution | Controlling Factors |

|---|---|---|

| Halogenation (e.g., Br₂) | C5 | -COOH group is meta-directing; -CH₃ group is ortho, para-directing. Both direct to C5. |

| Nitration (HNO₃/H₂SO₄) | C5 | Overall ring deactivation by the -COOH group suggests harsh conditions may be required. |

| Sulfonation (SO₃/H₂SO₄) | C5 | High selectivity for the C5 position is expected due to concerted directing effects. |

Nucleophilic Substitution Reactions on the Isothiazole Ring

The isothiazole ring, being an electron-deficient heterocyclic system, is generally susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or quaternization of the ring nitrogen. Studies on various isothiazole derivatives indicate that the position of nucleophilic attack can vary. While some reactions of isothiazolium salts with nucleophiles are interpreted as occurring at carbon atom 3, the products obtained could also result from an initial attack at the sulfur atom cdnsciencepub.com. In certain instances, nucleophilic attack on isothiazoles and isothiazolones has been indicated to occur at the ring sulfur atom cdnsciencepub.com.

For this compound, the reactivity towards nucleophiles is influenced by the electronic effects of its substituents. The methyl group at position 3 is weakly electron-donating, while the carboxylic acid group at position 4 is electron-withdrawing. The electron-withdrawing nature of the carboxyl group would further decrease the electron density of the ring, potentially enhancing its susceptibility to nucleophilic attack. However, under basic conditions, the carboxylic acid will be deprotonated to a carboxylate, which is electron-donating and would deactivate the ring towards nucleophilic substitution.

Direct nucleophilic substitution of hydrogen on the isothiazole ring is generally difficult and requires strong nucleophiles or activation of the ring. More commonly, nucleophilic substitution occurs on isothiazole derivatives bearing a good leaving group, such as a halogen. The chemistry of isothiazoles has been significantly developed, leading to a wide range of selective transformations involving the heterocycle thieme-connect.com.

Table 1: Sites of Nucleophilic Attack on the Isothiazole System

| Isothiazole Derivative | Proposed Site of Attack | Nucleophile | Reference |

|---|---|---|---|

| Isothiazolium Salts | Ring Sulfur Atom | Sodium Benzoylacetate | cdnsciencepub.com |

| Isothiazolium Salts | Carbon Atom 3 | Nitrogen Nucleophiles | cdnsciencepub.com |

| Isothiazolium Salts | Ring Sulfur Atom | Hydrogen Sulfide (B99878) | cdnsciencepub.com |

| Isothiazoles/Isothiazolones | Ring Sulfur Atom | Various | cdnsciencepub.com |

Metal-Catalyzed Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including isothiazoles. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of complex, densely functionalized isothiazole derivatives dntb.gov.ua. Palladium and copper complexes are prominent catalysts used in such transformations thieme-connect.comacs.org.

For a molecule like this compound, metal-catalyzed reactions would typically require prior conversion into a derivative suitable for cross-coupling, such as a halogenated isothiazole. For instance, a bromo- or iodo-substituted this compound could serve as a substrate for various palladium-catalyzed reactions, including Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of aryl, vinyl, or alkynyl groups onto the isothiazole ring.

The field has seen extensive development in strategies for the synthesis and functionalization of isothiazole-containing molecules through cross-coupling and direct C-H activation chemistry thieme-connect.comdntb.gov.ua. Furthermore, isothiazole-metal complexes themselves have been explored as catalysts for cross-coupling reactions, highlighting the versatile role of this heterocycle in modern organic synthesis thieme-connect.com.

Table 2: Examples of Metal-Catalyzed Reactions on Thiazole (B1198619)/Isothiazole Derivatives

| Reaction Type | Catalyst | Substrate Type | Bond Formed | Reference |

|---|---|---|---|---|

| C-S Coupling | Palladium (Pd) | Isothiazole Derivatives | C-S | researchgate.net |

| C-S, C-N, C-C Coupling | Copper (Cu) and Palladium (Pd) | Benzo[d]imidazole-2-thiols, Halobenzenes | C-S, C-N, C-C | acs.org |

| General Cross-Coupling | Isothiazole–Metal Complexes | Various | Not Specified | thieme-connect.com |

Photochemical and Electrochemical Reactivity

The photochemistry of isothiazoles has been a subject of considerable study. A characteristic photochemical reaction of the isothiazole ring system is its photoisomerization to the more stable thiazole isomer elte.hutaylorfrancis.com. This phototransposition is a well-documented process for various isothiazole derivatives taylorfrancis.com. Upon UV irradiation, isothiazole can undergo cleavage of the weak S-N bond, leading to intermediates that can rearrange to form a thiazole ring bgsu.edu.

In the context of this compound, UV irradiation would be expected to induce isomerization, potentially yielding 2-methylthiazole-4-carboxylic acid or 2-methylthiazole-5-carboxylic acid, depending on the specific rearrangement pathway. Besides isomerization, other photochemical processes like photocleavage can occur, leading to ring-opened products bgsu.edu. For instance, irradiation of 4-phenylisothiazole in the presence of a base resulted in the formation of a cyanothiol photocleavage product alongside the transposed 4-phenylthiazole bgsu.edu.

The electrochemical behavior of isothiazole derivatives is less specifically documented in the provided context. However, general principles for heterocyclic compounds suggest that the isothiazole ring can undergo redox processes. Computational studies on related benzothiazole derivatives have been used to determine electronic properties like electron affinity (EA) and ionization potential (IP), which are crucial for understanding their electrochemical behavior and suitability in electronic applications mdpi.com. The presence of the electron-withdrawing carboxylic acid group on this compound would likely increase its reduction potential.

Table 3: Summary of Photochemical Reactions of Isothiazoles

| Reaction Type | Conditions | Product(s) | Reference |

|---|---|---|---|

| Photoisomerization | UV irradiation in liquid phase | Thiazole | elte.hutaylorfrancis.com |

| Phototransposition | UV irradiation in benzene | Phenylthiazole | taylorfrancis.com |

| Photocleavage | UV irradiation in methanol/NH3 | Cyanothiol derivatives | bgsu.edu |

| Photodecomposition | UV irradiation in argon matrix | Small fragments (e.g., HCN, HCCH) | elte.hu |

Computational Chemistry Insights into Reaction Mechanisms

Computational chemistry, particularly using methods like Density Functional Theory (DFT), provides powerful insights into the reaction mechanisms, stability, and electronic properties of heterocyclic molecules like this compound physchemres.org. Such studies can elucidate the intricate details of reaction pathways that are often difficult to probe experimentally.

For isothiazole systems, computational studies have been employed to:

Predict Reaction Pathways: Theoretical calculations have been used to investigate the UV-induced photochemistry of thiazole and isothiazole, helping to identify potential intermediates and photoproducts, such as isocyano compounds formed from thiazole photolysis elte.husemanticscholar.org.

Elucidate Reaction Mechanisms: DFT-based models have been used to investigate the mechanism of metal-catalyzed reactions, such as the ruthenium-catalyzed preparation of benzothiazoles, helping to identify the rate-determining step and understand substrate reactivity researchgate.net.

Analyze Electronic Structure: Calculations of molecular orbitals (HOMO/LUMO), natural charges, and electrostatic potential maps can predict the most reactive sites for electrophilic or nucleophilic attack nih.gov. For example, DFT studies on isothiazolinones have been used to calculate Fukui indices to predict regioselectivity in reactions with electrophiles physchemres.org.

Optimize Geometries: Computational methods are used to determine the stable three-dimensional structures of molecules and transition states, which is fundamental to understanding their reactivity nih.gov.

Applying these methods to this compound could provide a detailed understanding of its charge distribution, predict the regioselectivity of its reactions, and calculate the energy barriers for potential transformations like nucleophilic substitution or photochemical rearrangement.

Table 4: Applications of Computational Chemistry in Thiazole/Isothiazole Research

| Computational Method | Application | Investigated Property | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Investigation of photochemistry | Identification of photoproducts | elte.hu |

| DFT (B3LYP) | Study of reactivity with electrophiles | Fukui indices, regioselectivity | physchemres.org |

| DFT | Elucidation of metal-catalyzed reaction mechanisms | Rate-determining barriers, substrate specificity | researchgate.net |

| DFT (B3LYP/6-31G(d,p)) | Structural and electronic analysis | Optimized geometry, HOMO/LUMO, natural charges | nih.gov |

Advanced Applications and Potential Biological Activities of 3 Methylisothiazole 4 Carboxylic Acid Derivatives

Medicinal Chemistry Applications

The isothiazole (B42339) ring is a key pharmacophore that imparts diverse biological properties to its derivatives. In medicinal chemistry, these compounds are investigated for their ability to interact with various biological targets, leading to potential treatments for a range of diseases.

A significant area of research for 3-methylisothiazole-4-carboxylic acid derivatives is their potential as antineoplastic agents. mdpi.com Numerous studies have demonstrated their ability to inhibit the growth of various cancer cells, highlighting their promise in the development of new cancer therapies. kau.edu.sa

The antiproliferative activity of these derivatives is a cornerstone of their anticancer potential. nih.gov Laboratory studies utilizing antiproliferative assays such as the MTT and SRB tests have confirmed the ability of newly synthesized isothiazole derivatives to inhibit cancer cell growth. nih.gov For instance, a series of novel 4-methylthiazole-5-carboxylic acid derivatives were screened for their in vitro anti-breast cancer activity against MDA-MB-231 breast adenocarcinoma cell lines, with several compounds showing good activity. researchgate.netnih.gov Research on other derivatives has shown a concentration-dependent inhibition of cancer cell proliferation. mdpi.com One study found that a specific class of substituted thiazole (B1198619) derivatives demonstrated potent anti-proliferative activity against a broad range of tumor cell lines. nih.gov

Table 1: Antiproliferative Activity of Selected Isothiazole and Thiazole Derivatives This table is interactive. Click on the headers to sort the data.

| Compound Class | Cell Line(s) | Assay Type | Observed Effect | Reference(s) |

|---|---|---|---|---|

| 5-Hydrazino-3-methylisothiazole-4-carboxylic acid derivatives | MV4-11, LoVo, LoVo/DX | MTT, SRB | High inhibition of proliferation | nih.gov |

| N'-Substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives | MV4-11, LoVo, LoVo/DX, MCF-7 | MTT, SRB | Potent antiproliferative activity | nih.gov |

| 4-Methylthiazole-5-carboxylic acid derivatives | MDA-MB-231 (Breast) | Trypan-blue, MTT | Good anti-breast cancer activity | researchgate.netnih.gov |

| 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives | Broad panel of tumor cell lines | Not Specified | Potent anti-proliferative activity | nih.gov |

The mechanism behind the antiproliferative effects of these compounds often involves the modulation of specific signaling pathways crucial for cancer cell survival and growth. nih.gov Some derivatives have been found to induce cell cycle arrest at the G0/G1 interphase, effectively halting the process of cell division in cancer cells. nih.gov Other research has focused on the inhibition of specific proteins involved in cancer progression. For example, in silico and in vitro studies of some 4-methylthiazole-5-carboxylic acid derivatives suggested they could be effective inhibitors of mucin oncoproteins (MUC1), which are implicated in cell growth and survival signaling in breast cancer. researchgate.netnih.gov More recent studies on related thiazole derivatives have proposed that these compounds can interact with and potentially inhibit key targets like human SIRT2 and the epidermal growth factor receptor (EGFR). mdpi.com

A critical aspect of cancer therapy is the ability of a drug to selectively target cancer cells while sparing normal, healthy cells. Derivatives of this compound have demonstrated promising selectivity. Studies on 5-substituted derivatives revealed high activity and selectivity towards leukemia (MV4-11) and colon cancer cell lines (both sensitive LoVo and doxorubicin-resistant LoVo/DX). nih.gov In contrast, these same compounds showed substantially lower activity against breast adenocarcinoma (MCF-7) and normal non-tumorigenic epithelial cells (MCF-10A), indicating a favorable selectivity profile. nih.gov Similarly, another class of derivatives showed selective inhibition of a human B-cell lymphoma cell line (BJAB) with no observed effects on normal human cells. nih.gov Research has also highlighted the sensitivity of human colon adenocarcinoma cells like HT-29 and SW620 to novel therapeutic compounds. arabjchem.orgnih.gov

Table 2: Selectivity Profile of Isothiazole Derivatives Against Various Cancer Cell Lines This table is interactive. Click on the headers to sort the data.

| Compound Class | Highly Sensitive Cell Lines | Less Sensitive Cell Lines | Normal Cell Line (Low Activity) | Reference(s) |

|---|---|---|---|---|

| 5-Hydrazino-3-methylisothiazole-4-carboxylic acid derivatives | MV4-11 (Leukemia), LoVo (Colon), LoVo/DX (Colon) | MCF-7 (Breast) | MCF-10A (Mammary Gland) | nih.gov |

| N'-Substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives | MV4-11 (Leukemia), LoVo (Colon), LoVo/DX (Colon) | MCF-7 (Breast) | MCF-10A (Mammary Gland) | nih.gov |

| 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives | BJAB (B-cell Lymphoma) | Not Specified | Normal human cells (no effect) | nih.gov |

Understanding the structure-activity relationship (SAR) is crucial for optimizing the anticancer potency of these derivatives. Research has shown that specific structural modifications can significantly impact their biological activity. For example, in one series of thiazole derivatives, substituting a phenyl moiety at a key position with an electron-withdrawing group, such as a 4-fluorophenyl group, resulted in maximum activity. kau.edu.sa Conversely, the addition of an electron-donating group led to a dramatic reduction in activity. kau.edu.sa Another study on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives revealed that the presence of an oxime moiety (-C=NOH) significantly enhances antiproliferative activity, with these compounds showing more potent cytotoxicity than the standard chemotherapeutic agent cisplatin. mdpi.com These findings provide a rational basis for the design of new, more effective antitumor agents. nih.gov

In addition to their anticancer properties, derivatives of the isothiazole and related thiazole/thiazolidinone scaffolds have been investigated for their antimicrobial and antifungal activities. nih.govmdpi.com These compounds have shown a broad spectrum of activity against various pathogens. nanobioletters.com

Synthesized derivatives have been tested against a panel of microorganisms, including Gram-positive bacteria (like Staphylococcus aureus and Bacillus subtilis), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans and Aspergillus niger). kau.edu.samersin.edu.trresearchgate.net Some compounds exhibited antibacterial activity that exceeded standard antibiotics like ampicillin (B1664943) and streptomycin (B1217042) by 10 to 50-fold. mdpi.com The antifungal activity has also been noted as good to excellent, with some derivatives being more potent than reference drugs like ketoconazole. mdpi.com Mechanistic studies suggest that the antibacterial action may stem from the inhibition of essential bacterial enzymes like E. coli MurB, while the antifungal effect could be linked to the inhibition of lanosterol (B1674476) demethylase (CYP51). mdpi.com

Table 3: Antimicrobial and Antifungal Activity of Selected Thiazole/Thiazolidinone Derivatives This table is interactive. Click on the headers to sort the data.

| Compound Class | Target Organism(s) | Activity Metric (e.g., MIC) | Key Finding | Reference(s) |

|---|---|---|---|---|

| 2,4,5-Trisubstituted Thiazole derivatives | S. aureus, B. subtilis (Gram+), C. albicans (Fungus) | MIC: 6.25 - 25 µg/mL | Compounds 6d and 6f were equipotent or twice as active as ampicillin. | kau.edu.sa |

| (Z)-Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives | Gram+ & Gram- bacteria, various fungi | MIC: 0.004 - 0.06 mg/mL | Activity exceeded ampicillin by 10-50 fold; Compound 15 was most potent antifungal. | mdpi.com |

| 1,3-Thiazolidin-4-one derivatives | Gram+ bacteria (esp. M. luteus), Candida spp. | Not Specified | Good to mild bacteriostatic or fungistatic effect. | researchgate.net |

Anti-inflammatory Properties

Certain derivatives of this compound have demonstrated notable anti-inflammatory effects. Research into this area has identified specific structural modifications that enhance this activity. One such study investigated the anti-inflammatory action of 3-methyl-5-benzoylaminoisothiazole-4-carboxy-para-ethoxyphenylamide. This compound exhibited strong anti-inflammatory activity in tests involving acute formalin-induced inflammation. researchgate.net

Further investigations have explored the impact of substituting the N-benzoyl group at the 5-position of the isothiazole ring with an N-(4-chlorobenzoyl) group. researchgate.net This line of research aims to understand the structure-activity relationship and optimize the anti-inflammatory effects of these isothiazole derivatives. researchgate.net The anti-inflammatory potential of the isothiazole scaffold is a recurring theme in medicinal chemistry, suggesting that the core ring structure is a valuable starting point for developing new anti-inflammatory agents. semanticscholar.orgresearchgate.net

Below is a summary of findings from a study on a derivative, referred to as preparation ITF, compared with hydrocortisone (B1673445) in a formalin-induced inflammation test. researchgate.net

Table 1: Anti-inflammatory Effect of Preparation ITF vs. Hydrocortisone in Formalin Test Paw volume increase measured in ml ± standard error.

| Preparation (mg/kg) | 1.5 hours | 2.5 hours | 4 hours | 6 hours |

|---|---|---|---|---|

| Control | 30.1 ± 5.88 | 37.6 ± 4.45 | 42.1 ± 7.52 | 52.7 ± 6.00 |

| ITF (23.0) | 21.8 ± 5.41 | 13.5 ± 3.04 | 13.7 ± 2.46 | 18.7 ± 4.33 |

| ITF (7.5) | 21.8 ± 2.44 | 26.1 ± 3.71 | 26.9 ± 2.29 | 24.3 ± 2.09 |

| Hydrocortisone (18.0) | 18.8 ± 4.66 | 15.0 ± 1.12 | 12.6 ± 1.18 | 7.6 ± 2.89 |

| Hydrocortisone (6.0) | 20.5 ± 3.72 | 22.7 ± 1.47 | 28.0 ± 8.38 | 31.1 ± 8.04 |

Drug Discovery and Development Potential

The unique chemical structure of this compound derivatives makes them attractive candidates for drug discovery. The process of developing a new drug involves comprehensive studies on its pharmacokinetics, toxicity, and efficacy.

Pharmacokinetics Studies

Specific pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME), for derivatives of this compound are not extensively detailed in the available literature. However, the presence of the carboxylic acid functional group is known to influence the pharmacokinetic properties of drug candidates. nih.gov This group can increase hydrophilicity, which may limit passive diffusion across biological membranes and affect oral bioavailability. nih.govethernet.edu.et

In drug design, medicinal chemists often employ strategies to overcome these challenges, such as converting the carboxylic acid into a prodrug (e.g., an ester) or replacing it with a bioisostere. ethernet.edu.et Bioisosteres are functional groups with similar physical or chemical properties that can improve the ADME profile of a molecule while retaining its biological activity. ethernet.edu.et The optimization of these derivatives would require dedicated studies to characterize their metabolic pathways and clearance mechanisms. novanet.canih.gov

Toxicity Assessments

Detailed toxicity profiles for specific derivatives of this compound are not widely published. The assessment of toxicity is a critical step in drug development. For the broader class of drugs containing a carboxylic acid moiety, one area of investigation is the formation of reactive metabolites, such as acyl glucuronides. jifro.ir These metabolites can be associated with idiosyncratic drug toxicity. jifro.ir

General toxicity studies would involve evaluating the effects of these compounds on various cell lines and in animal models to identify any potential cytotoxic effects or organ-specific toxicity. nih.govnih.gov For instance, studies on other heterocyclic compounds, such as thiazolidine (B150603) derivatives, have utilized zebrafish models to assess developmental toxicity, observing effects like pericardial edema and tail malformations at certain concentrations. nih.gov Such assessments would be essential to establish the safety of any new this compound derivative intended for therapeutic use.

Efficacy Studies

Beyond anti-inflammatory action, derivatives of this compound have shown efficacy in other therapeutic areas, particularly as antiproliferative agents. Studies on N'-substituted derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide and 5-hydrazino-3-methylisothiazole-4-carboxylic acid have demonstrated their potential in cancer research.

These compounds have shown significant inhibitory effects on the proliferation of various cancer cell lines. rsc.org Notably, some derivatives exhibited high selectivity towards leukemia and colon cancer cell lines. semanticscholar.org For example, studies have documented high inhibition of proliferation for human biphenotypic B cell myelomonocytic leukemia (MV4-11) and human colon adenocarcinoma cell lines, including those resistant to doxorubicin (B1662922) (LoVo/DX). semanticscholar.org This selectivity is a highly desirable trait in the development of anticancer drugs, as it may lead to fewer side effects. rsc.org

The table below summarizes the antiproliferative activity of selected 5-hydrazino-3-methylisothiazole-4-carboxylic acid derivatives against different cell lines. semanticscholar.org

Table 2: Antiproliferative Efficacy of Selected Isothiazole Derivatives

| Cell Line | Number of Highly Active Compounds | Description |

|---|---|---|

| MV4-11 | 13 | Human biphenotypic B cell myelomonocytic leukemia |

| LoVo | 8 | Human colon adenocarcinoma (doxorubicin-sensitive) |

| LoVo/DX | 12 | Human colon adenocarcinoma (doxorubicin-resistant) |

| MCF-7 | Substantially lower activity | Human breast adenocarcinoma |

Agrochemical Applications

The isothiazole ring is also a key structural motif in the development of modern agrochemicals.

Fungicidal Activity

Derivatives based on the isothiazole carboxylic acid scaffold have shown significant promise as fungicides for crop protection. Research has focused on compounds such as 3,4-dichloroisothiazole derivatives, which are structurally related to this compound. These molecules have demonstrated efficacy against a range of plant pathogens. rsc.org

In vitro bioassays of 4-(3,4-dichloroisothiazole)-7-hydroxy coumarin (B35378) esters have shown good activity against several fungal species. semanticscholar.org For instance, compound 2ai in one study was effective against Alternaria solani, Botrytis cinereal, Cercospora arachidicola, Physalospora piricola, and Sclerotinia sclerotiorum, with EC₅₀ values ranging from 2.90 to 5.56 µg/mL. semanticscholar.org In vivo tests have also demonstrated excellent efficacy against pathogens like Pseudoperonospora cubensis. semanticscholar.org

The fungicidal potential of these compounds makes them valuable leads for developing new agents to manage crop diseases and ensure food security. rsc.org

Table 3: In Vitro Fungicidal Activity of Isothiazole Derivative 2ai

| Fungal Species | EC₅₀ (µg/mL) |

|---|---|

| Alternaria solani | 5.56 |

| Botrytis cinereal | 4.31 |

| Cercospora arachidicola | 2.90 |

| Physalospora piricola | 4.13 |

| Sclerotinia sclerotiorum | 4.54 |

Herbicidal Activity

Carboxylic acids and their derivatives are extensively represented in the realm of herbicides, having contributed significantly to the development of herbicidal lead structures for decades. nih.gov The structural features of these compounds allow them to target a wide array of biosynthetic pathways, proteins, and enzymes within plants. nih.gov Isothiazole-containing compounds have also been investigated for their potential as crop protection agents. acs.orgacs.orgnih.gov

While direct studies on the herbicidal activity of this compound itself are not extensively documented in publicly available research, the broader classes of isothiazole and carboxamide derivatives have shown promise. For instance, novel series of carboxamides and thiocarboxamides derived from thiazoles have been synthesized and tested for their in vivo herbicidal efficacy against model plants like Brassica napus (rape) and Echinochloa crusgalli (barnyard grass). nih.gov Many of these compounds have demonstrated moderate to good herbicidal activities. nih.govnih.gov The mechanism of action for some of these related compounds is believed to involve the inhibition of key plant enzymes, such as D1 protease, which is essential for the assembly of the photosystem II reaction center. nih.gov Given that carboxamides are direct derivatives of carboxylic acids, this suggests a potential avenue for the development of herbicidal agents based on the this compound scaffold. Further research, however, is required to specifically evaluate the herbicidal potential of derivatives of this compound and to elucidate their structure-activity relationships.

Insecticidal Activity

The isothiazole scaffold is present in a number of compounds developed for crop protection, indicating its importance in the design of new pesticides. researchgate.net Research into isothiazole derivatives has revealed significant insecticidal properties, often linked to their ability to act as antagonists of insect neurotransmitter receptors. rsc.org

Specifically, derivatives such as 3-isothiazolols have been designed and synthesized as potential antagonists of insect γ-aminobutyric acid (GABA) receptors, which are important targets for agricultural insecticides. rsc.org Studies on these compounds have demonstrated good insecticidal activity against species like Drosophila melanogaster (fruit fly) and Spodoptera litura (tobacco cutworm). rsc.org For example, certain 4-(3-pyrrolidinyl/4-piperidinyl)-3-isothiazolol analogs showed high mortality rates against these pests. rsc.org

The data below summarizes the insecticidal activity of selected 3-isothiazolol derivatives, which, while not direct derivatives of this compound, highlight the insecticidal potential of the isothiazole core structure.

| Compound | Target Insect | Concentration | Mortality Rate (%) |

|---|---|---|---|

| Isothiazolol Derivative 9j | Drosophila melanogaster | 100 mg L⁻¹ | 100% |

| Isothiazolol Derivative 9j | Spodoptera litura | 100 mg kg⁻¹ diet | ~95% |

| Isothiazolol Derivative 15g | Drosophila melanogaster | 100 mg L⁻¹ | >85% |

| Isothiazolol Derivative 15g | Spodoptera litura | 100 mg kg⁻¹ diet | >80% |

Furthermore, carboxamide derivatives, which can be synthesized from this compound, are a well-established class of insecticides. bohrium.comnih.gov Various novel carboxamide compounds have shown significant activity against a range of insect pests. bohrium.com The insecticidal efficacy often depends on the specific structural modifications of the carboxamide molecule. bohrium.com

Material Science and Polymer Chemistry Applications

Carboxylic acids are fundamental building blocks in polymer chemistry, valued for their ability to undergo reactions like esterification and amidation to form polyesters and polyamides, respectively. numberanalytics.combritannica.com The incorporation of carboxylic acid groups into polymer chains can introduce desirable properties such as hydrophilicity, adhesion, and further reactivity for cross-linking or grafting. numberanalytics.com Polymers containing carboxylic acid functionalities are widely used in coatings, adhesives, and superabsorbent materials. numberanalytics.com

While the direct application of this compound in material science and polymer chemistry is not yet widely reported, its structure suggests potential utility. The carboxylic acid group provides a reactive handle for polymerization. For instance, it could potentially be used as a comonomer in the synthesis of polyesters or polyamides, where the isothiazole ring would be incorporated into the polymer backbone. Such incorporation could impart specific properties to the resulting material, for example, altered thermal stability, unique optical properties, or biological activity. The presence of the heterocyclic isothiazole ring within a polymer is an area of interest, as demonstrated by the incorporation of other thiazole derivatives into polymeric films to confer antimicrobial properties. mdpi.com However, dedicated research into the polymerization of this compound and the characterization of the resulting polymers is needed to fully explore its potential in this field.

Coordination Chemistry and Ligand Design

The field of coordination chemistry investigates the formation of complexes between metal ions and ligands. Carboxylic acids are common ligands due to the ability of the carboxylate group to coordinate with metal ions in various modes. nih.gov Heterocyclic compounds containing nitrogen and sulfur atoms, such as isothiazoles, can also act as ligands, with the lone pairs of electrons on these heteroatoms available for coordination. researchgate.net

The molecule this compound possesses both a carboxyl group and an isothiazole ring, making it a potentially versatile ligand for the design of metal complexes. While specific studies on the coordination complexes of this compound are limited, research on the closely related thiazole-4-carboxylic acid provides significant insight into its potential behavior. Thiazole-4-carboxylic acid has been successfully used to synthesize molecular complexes with various transition metals, including cobalt, nickel, and copper. d-nb.inforesearchgate.net In these complexes, the thiazole-4-carboxylic acid ligand typically acts in a chelating manner. d-nb.info

The table below details some of the metal complexes formed with the analogous thiazole-4-carboxylic acid ligand.

| Metal Ion | Complex Formula | Coordination Environment |

|---|---|---|

| Cobalt(II) | [Co(4-tza)₂(H₂O)₂] | Octahedral |

| Nickel(II) | [Ni(4-tza)₂(H₂O)₂] | Octahedral |

| Copper(II) | [Cu(4-tza)₂(H₂O)₂] | Octahedral |

| Copper(II) | [Cu(4-tza)₂]·4H₂O | Square Planar |

*4-tza refers to the thiazole-4-carboxylate ligand.

The ability of these complexes to form different polymorphic structures highlights the subtle interplay of coordination bonds and intermolecular interactions. d-nb.info Given the structural similarities, it is highly probable that this compound could also form a diverse range of coordination compounds with interesting structural and potentially catalytic or magnetic properties.

Supramolecular Chemistry Applications

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. Carboxylic acids are particularly important building blocks in supramolecular chemistry due to their strong tendency to form robust hydrogen-bonded dimers and other networks. nih.gov

Derivatives of this compound are well-suited for applications in supramolecular chemistry. The carboxylic acid group can act as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen). This allows for the formation of predictable and stable supramolecular motifs. Additionally, the isothiazole ring itself contains nitrogen and sulfur atoms that can act as hydrogen bond acceptors, and the aromatic nature of the ring allows for potential π-π stacking interactions.

Studies on related heterocyclic systems, such as amides containing N-(benzo[d]thiazolyl) substituents, have demonstrated the formation of intricate supramolecular assemblies, including one-, two-, and three-dimensional networks, through a combination of N–H⋯O, N–H⋯N, and C–H⋯N hydrogen bonds. nih.gov Similarly, thiazolidine-4-carboxylic acid derivatives are known to form extensive intermolecular hydrogen bonding networks, leading to three-dimensional supramolecular structures. researchgate.net These examples strongly suggest that this compound and its derivatives could be employed to construct novel supramolecular architectures with potential applications in areas such as crystal engineering, molecular recognition, and the development of functional materials. nih.gov

Pharmacological and Toxicological Investigations of 3 Methylisothiazole 4 Carboxylic Acid Derivatives

In Vitro Pharmacological Profiling

The initial phase of drug discovery for 3-methylisothiazole-4-carboxylic acid derivatives involves comprehensive in vitro screening to identify and characterize their biological activity at a cellular and molecular level.

Receptor binding assays are fundamental in determining the affinity and selectivity of compounds for specific biological targets. For isothiazole (B42339) derivatives, these assays have been crucial in identifying their potential interactions with various receptors. A notable example involves isothiazoloquinolin-4-one derivatives, which were specifically designed and assayed as ligands for the benzodiazepine (B76468) binding site of GABA(A) receptors. researchgate.net

In these studies, competitive binding assays using a radioligand, such as [3H]-flumazenil, are employed to determine the affinity of the test compounds. researchgate.net The research confirmed that the nitrogen atom (N-2) in the isothiazole ring could effectively interact with the receptor's hydrogen bond donor site. The affinity of these compounds was found to be sensitive to the nature of the substituent at the 3-position. For instance, the 3-pentyl-6-methylisothiazoloquinolin-4-one derivative demonstrated a high affinity with an inhibitor constant (Ki) value of 13 nM. An even more potent compound was a 3-butyramido derivative, which exhibited a Ki value of 2.8 nM, suggesting that the amide function facilitates additional favorable interactions within the binding site. researchgate.net

Table 1: Affinity of Isothiazoloquinolin-4-one Derivatives for GABA(A) Receptor Benzodiazepine Site

| Compound | Substituent at Position 3 | Affinity (Ki) |

|---|---|---|

| Derivative 1 | 3-Pentyl | 13 nM |

This table illustrates the binding affinity of selected isothiazole derivatives, demonstrating the impact of different functional groups on receptor interaction.

The isothiazole and related thiazole (B1198619) scaffolds have been incorporated into molecules designed to inhibit various enzymes, indicating a broad potential for therapeutic intervention.

Cyclooxygenase (COX) Inhibition: Certain thiazole carboxamide derivatives have been evaluated for their ability to inhibit COX-1 and COX-2 enzymes. One study found that a specific derivative showed potent activity against COX-2 with an IC50 value of 0.191 µM and a selectivity ratio of 1.251 over COX-1. nih.gov Molecular docking and MM/GBSA calculations supported these findings, revealing favorable binding free energy values within the enzyme's active site. nih.gov

Neuraminidase Inhibition: Thiazolidine-4-carboxylic acid derivatives have been synthesized and tested for their ability to inhibit the neuraminidase enzyme of the influenza A virus. These compounds displayed moderate to potent inhibitory activity, with the most active derivative showing an IC50 value of 0.14 µM, highlighting its potential as a lead for novel influenza inhibitors. nih.gov

Other Enzymes: The versatility of the core structure is further demonstrated by derivatives showing inhibitory activity against other enzymes, such as α-amylase and α-glucosidase, which are targets for diabetes management. researchgate.net Additionally, some halo-substituted amide derivatives have been identified as highly potent inhibitors of urease, an enzyme implicated in pathologies associated with Helicobacter pylori. semanticscholar.org

Table 2: Enzyme Inhibitory Activity of Isothiazole/Thiazole Derivatives

| Derivative Class | Target Enzyme | Key Finding (IC50) | Reference |

|---|---|---|---|

| Thiazole Carboxamides | COX-2 | 0.191 µM | nih.gov |

| Thiazolidine-4-carboxylic acids | Influenza Neuraminidase | 0.14 µM | nih.gov |

| Thiazolidine-4-carboxylic acids | α-Amylase | 24.13 µg/ml | researchgate.net |

This interactive table summarizes the diverse enzyme inhibition profiles of various derivatives related to the core structure.

Cell-based assays are critical for evaluating the functional effects of compounds, such as their potential to inhibit cancer cell growth. Derivatives of this compound have demonstrated significant antiproliferative activity in various cancer cell lines.

In one study, a series of new 5-hydrazino-3-methylisothiazole-4-carboxylic acid derivatives were synthesized and evaluated for their anticancer potential using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (sulforhodamine B) assays. nih.gov These compounds showed high and selective inhibition of proliferation against several human cancer cell lines. nih.gov

Specifically, thirteen compounds were highly active against the human biphenotypic B cell myelomonocytic leukemia cell line MV4-11. nih.gov High activity was also observed against human colon adenocarcinoma cell lines, including both the doxorubicin-sensitive (LoVo) and doxorubicin-resistant (LoVo/DX) variants. nih.gov Notably, the activity against breast adenocarcinoma (MCF-7) and a non-tumorigenic epithelial cell line (MCF-10A) was substantially lower, indicating a degree of selectivity towards leukemia and colon cancer cells. nih.gov Similarly, other studies on related 4-methylthiazole-5-carboxylic acid derivatives have shown potent inhibition against the MDA-MB-231 breast cancer cell line. researchgate.netnih.gov

Table 3: Antiproliferative Activity of 5-hydrazino-3-methylisothiazole-4-carboxylic Acid Derivatives

| Cell Line | Cancer Type | Activity Noted |

|---|---|---|

| MV4-11 | B-cell myelomonocytic leukemia | High inhibition (13 compounds) |

| LoVo | Colon adenocarcinoma (sensitive) | High inhibition (8 compounds) |

| LoVo/DX | Colon adenocarcinoma (resistant) | High inhibition (12 compounds) |

| MCF-7 | Breast adenocarcinoma | Substantially lower activity |

This table outlines the selective antiproliferative effects of the studied derivatives against a panel of human cancer and normal cell lines. nih.gov

In Vivo Pharmacological Models